![molecular formula C25H28O3 B583452 (16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one CAS No. 14982-20-8](/img/structure/B583452.png)
(16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one
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Overview
Description
(16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one, also known as 16alpha-OHE1, is a natural compound that is found in many plants, including soybeans, peanuts, and other legumes. It is a member of the class of compounds known as estrogens, which are hormones that play a role in the development and maintenance of female sexual characteristics. 16alpha-OHE1 also has a variety of other biological activities, including anti-inflammatory and antioxidant effects.
Scientific Research Applications
- Application : 3-O-Benzyl 16α-Hydroxy Estrone has demonstrated antiproliferative effects against certain cancer cell lines. Researchers investigate its potential as a novel anticancer agent, particularly in breast, prostate, and ovarian cancers .
- Application : Estradiol metabolites like 3-O-Benzyl 16α-Hydroxy Estrone are studied for their potential use in HRT. Understanding their activity and safety profiles is crucial for developing effective therapies .
- Application : Researchers investigate the metabolism of 3-O-Benzyl 16α-Hydroxy Estrone in vivo and in vitro. Understanding its metabolic pathways informs drug development and safety assessments .
- Application : Scientists explore whether 3-O-Benzyl 16α-Hydroxy Estrone acts as an ER agonist or antagonist. Its interaction with ERs may have implications for hormone-related disorders and therapies .
- Application : Researchers synthesize derivatives of 3-O-Benzyl 16α-Hydroxy Estrone to improve solubility, stability, or target specificity. These derivatives may have enhanced bioactivity or reduced side effects .
- Application : Scientists explore formulation techniques (e.g., nanoparticles, liposomes) to enhance the bioavailability of 3-O-Benzyl 16α-Hydroxy Estrone. Improved delivery systems can optimize therapeutic outcomes .
Antiproliferative Activity
Hormone Replacement Therapy (HRT)
Metabolic Studies
Estrogen Receptor Modulation
Chemical Synthesis and Derivatives
Bioavailability Enhancement Strategies
Mechanism of Action
Target of Action
The primary target of 3-O-Benzyl 16alpha-Hydroxy Estrone, a protected Estradiol metabolite , is the estrogen receptors . These receptors are found in various tissues including female organs, breasts, hypothalamus, and pituitary . They play a crucial role in mediating the physiological effects of estrogens .
Mode of Action
3-O-Benzyl 16alpha-Hydroxy Estrone interacts with its targets, the estrogen receptors, by binding to them . This binding leads to the dimerization of the hormone-bound estrogen receptors . The dimerized receptors then translocate to the nucleus of cells and bind to estrogen response elements (ERE) of genes . This interaction triggers a cascade of events leading to the transcription of target genes .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, estrogens increase the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . They also suppress the release of follicle-stimulating hormone (FSH) from the anterior pituitary . .
Result of Action
The molecular and cellular effects of 3-O-Benzyl 16alpha-Hydroxy Estrone’s action are primarily mediated through its interaction with estrogen receptors. By binding to these receptors and influencing the transcription of target genes, it can modulate various physiological processes . .
properties
IUPAC Name |
(8R,9S,13S,14S,16R)-16-hydroxy-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-23,26H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPOXPOBSXUHRG-ABMICEGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747116 |
Source
|
Record name | (16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14982-20-8 |
Source
|
Record name | (16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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